

# Application Note: An In Vitro Model for Studying Enniatin F Neurotoxicity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Enniatin F** is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] Contamination of food and feed with enniatins is a growing concern due to their potential risks to human and animal health.[3][4] While several enniatins have been studied, the specific neurotoxic effects of **Enniatin F** are less characterized. This application note describes an in vitro model utilizing the human neuroblastoma SH-SY5Y cell line to investigate the neurotoxic mechanisms of **Enniatin F**.

The SH-SY5Y cell line is a well-established and relevant model for neurotoxicity studies as these cells can be differentiated into a more mature neuronal phenotype, expressing many markers and functions of primary neurons.[5] The primary mechanism of enniatin-induced toxicity in neuronal cells involves its ionophoric properties, leading to a disruption of intracellular ion homeostasis, particularly calcium (Ca²+).[6][7] This ionic imbalance triggers a cascade of events including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[3][6]

This document provides detailed protocols for assessing key neurotoxic endpoints, including cytotoxicity, apoptosis, intracellular calcium dysregulation, and oxidative stress.

### **Data Presentation**



The following tables summarize quantitative data on the neurotoxic effects of enniatins, primarily Enniatin B and B1, which are structurally similar to **Enniatin F** and serve as a reference for expected outcomes.

Table 1: Cytotoxicity of Enniatins in Neuronal and Glial Cell Lines

Enniatin	Cell Line	Assay	Exposure Time	IC50 Value (μΜ)	Reference
Enniatin B	CCF-STTG1 (Astrocytoma )	CCK-8	48 h	8.9	[8][9]
Enniatin B1	CCF-STTG1 (Astrocytoma )	CCK-8	48 h	4.4	[8][9]
Enniatin A1	SH-SY5Y (Neuroblasto ma)	Not Specified	Not Specified	2.0	[3]
Enniatin B1	SH-SY5Y (Neuroblasto ma)	Not Specified	Not Specified	2.7	[3]

Table 2: Apoptotic Effects of Enniatins in Neuronal Cells

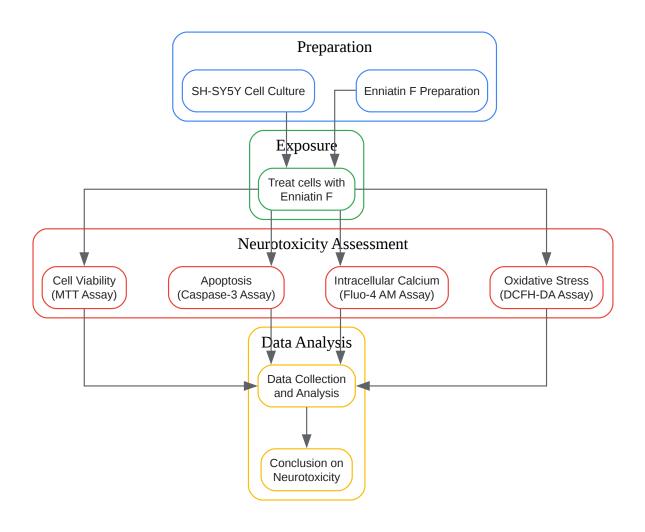


Enniatin	Cell Line	Parameter Measured	Effect	Reference
Enniatin B	CCF-STTG1	Caspase-3 Activation	Increased activity	[8][9]
Enniatin A1	SH-SY5Y	Caspase- dependent apoptosis	Induced	[3]
Enniatin B1	SH-SY5Y	Caspase- dependent apoptosis	Induced	[3]

# **Experimental Workflow**

The overall workflow for assessing the neurotoxicity of  $\textbf{Enniatin}\;\textbf{F}$  is depicted below.





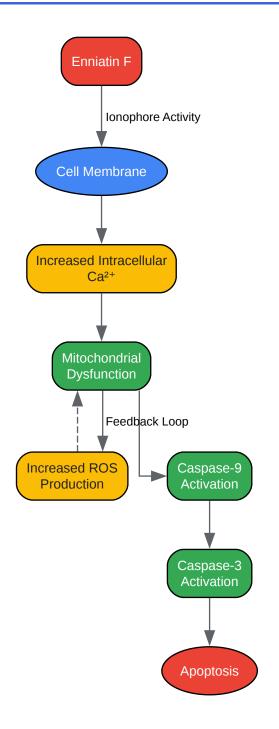
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Caption: Experimental workflow for in vitro neurotoxicity assessment of **Enniatin F**.

# Signaling Pathway of Enniatin-Induced Neurotoxicity

The proposed signaling pathway for **Enniatin F**-induced neurotoxicity, based on studies of related enniatins, is illustrated below. **Enniatin F**, acting as an ionophore, disrupts intracellular calcium homeostasis, which in turn leads to mitochondrial stress and the activation of the intrinsic apoptotic pathway.





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Caption: Proposed signaling pathway for **Enniatin F**-induced apoptosis in neuronal cells.

# **Experimental Protocols**Cell Culture and Treatment

• Cell Line: Human neuroblastoma SH-SY5Y cells.



- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Enniatin F Preparation: Dissolve Enniatin F in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

## **Cell Viability Assessment (MTT Assay)**

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

- Materials:
  - SH-SY5Y cells
  - 96-well plates
  - Enniatin F
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
  - Microplate reader
- Protocol:
  - Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
  - Treat the cells with various concentrations of Enniatin F for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.



- After the incubation period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\circ$  Carefully remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[12]

## **Apoptosis Detection (Caspase-3 Activity Assay)**

This colorimetric assay detects the activity of caspase-3, a key effector caspase in the apoptotic pathway.[13][14][15]

- Materials:
  - Treated and control SH-SY5Y cells
  - Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
  - Microplate reader
- Protocol:
  - Induce apoptosis in SH-SY5Y cells by treating with Enniatin F for the desired time.
  - Harvest the cells and lyse them using the provided cell lysis buffer.
  - Centrifuge the lysate and collect the supernatant.
  - Determine the protein concentration of the lysate.
  - In a 96-well plate, add 50-200 μg of protein from each sample.
  - Add the reaction buffer containing DTT to each well.
  - Add the DEVD-pNA substrate to initiate the reaction.
  - Incubate the plate at 37°C for 1-2 hours, protected from light.



 Measure the absorbance at 405 nm. The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.[16]

#### **Intracellular Calcium Measurement**

This protocol uses a fluorescent indicator to measure changes in intracellular calcium concentration.[17][18]

- Materials:
  - SH-SY5Y cells
  - Fluo-4 AM calcium indicator
  - Pluronic F-127
  - Hanks' Balanced Salt Solution (HBSS) with and without calcium
  - Enniatin F
  - Fluorescence microplate reader or flow cytometer
- Protocol:
  - Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere.
  - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in calcium-free HBSS.
  - Wash the cells with calcium-free HBSS.
  - Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
  - Wash the cells with HBSS containing calcium.
  - Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
  - Add Enniatin F to the wells and immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.



### **Reactive Oxygen Species (ROS) Detection**

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[19][20][21]

- Materials:
  - SH-SY5Y cells
  - DCFH-DA solution
  - Enniatin F
  - Positive control (e.g., H<sub>2</sub>O<sub>2</sub>)
  - Fluorescence microplate reader or flow cytometer
- Protocol:
  - Seed SH-SY5Y cells in a 96-well plate.
  - Treat the cells with Enniatin F for the desired duration.
  - Wash the cells with PBS.
  - $\circ$  Load the cells with DCFH-DA solution (typically 10-20  $\mu$ M) and incubate for 30 minutes at 37°C in the dark.
  - Wash the cells with PBS to remove excess probe.
  - Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[19]

# Conclusion

The in vitro model described in this application note provides a robust and relevant system for investigating the neurotoxic potential of **Enniatin F**. By employing a battery of assays targeting key cellular events, researchers can elucidate the mechanisms of toxicity, determine doseresponse relationships, and screen for potential therapeutic interventions. The provided



protocols offer a standardized approach to ensure reproducibility and comparability of data across different studies. This model is a valuable tool for academic research, regulatory toxicology, and the early-stage safety assessment of new chemical entities in the drug development pipeline.

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